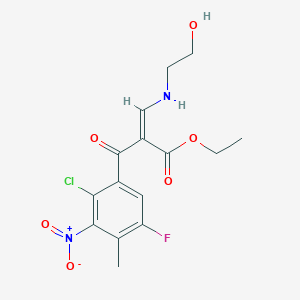
ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that result in the formation of the desired compound. These reactions often require precise control of temperature, pressure, and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to be cost-effective and efficient. Industrial production methods may include continuous flow reactors and other advanced technologies to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions: ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its behavior and applications in different fields .
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Wissenschaftliche Forschungsanwendungen
ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate has a wide range of applications in scientific research. It is used in chemistry for the synthesis of complex molecules and as a reagent in various reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, this compound is explored for its potential therapeutic effects and as a component in drug development. Additionally, it has industrial applications in the production of materials and chemicals .
Wirkmechanismus
The mechanism of action of ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. Examples of similar compounds include those listed in PubChem and other chemical databases .
Uniqueness: What sets this compound apart from similar compounds is its specific chemical properties and the range of applications it can be used for. Its versatility and effectiveness in various reactions and processes make it a valuable compound in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O6/c1-3-25-15(22)10(7-18-4-5-20)14(21)9-6-11(17)8(2)13(12(9)16)19(23)24/h6-7,18,20H,3-5H2,1-2H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQDCEDMZGAHTH-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCCO)C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NCCO)/C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-amino-2-[(E)-2-(4-hydroxy-2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043241.png)

![2-[2-(4-Chloropyrazol-1-yl)-1-benzofuran-6-yl]-4-ethyl-5-methyltriazole](/img/structure/B8043248.png)


![2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile](/img/structure/B8043270.png)

![(E)-2-(4-chloropyrazol-1-yl)-3-[4-[(E)-2-(4-chloropyrazol-1-yl)-2-cyanoethenyl]phenyl]prop-2-enenitrile](/img/structure/B8043277.png)



![6,7-Difluoro-10-oxo-3-phenyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8043334.png)
![1-(5-chloro-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl)-N,N-dimethylpyridin-1-ium-4-amine;chloride](/img/structure/B8043342.png)
![1,1-Bis[4-(2-hydroxyethoxy)phenyl]cyclohexane](/img/structure/B8043351.png)
